

# Zimeldine-d6: A Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B13722266

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This technical guide provides a detailed overview of the chemical properties and structure of **Zimeldine-d6**. Due to the limited availability of specific experimental data for the deuterated form, this document also includes information on the parent compound, Zimeldine, for reference and comparison.

## Chemical Properties

**Zimeldine-d6** is the deuterated analog of Zimeldine, a selective serotonin reuptake inhibitor (SSRI). The primary chemical properties of **Zimeldine-d6** and its parent compound are summarized below.

Property	Zimeldine-d6	Zimeldine
Molecular Formula	C <sub>16</sub> H <sub>11</sub> D <sub>6</sub> BrN <sub>2</sub> [1][2]	C <sub>16</sub> H <sub>17</sub> BrN <sub>2</sub> [3]
Molecular Weight	323.26 g/mol [1][2]	317.22 g/mol
CAS Number	Not available	56775-88-3
Appearance	Data not available	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available

## Chemical Structure

**Zimeldine-d6** possesses the same core structure as Zimeldine, with deuterium atoms replacing hydrogen atoms on the N,N-dimethyl group.

Structure of **Zimeldine-d6**:

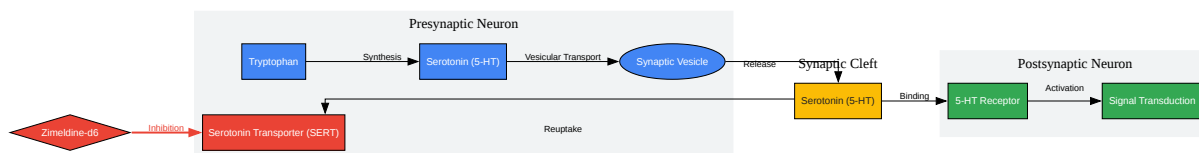
(A 2D structural representation would be depicted here. As a text-based AI, I will provide the SMILES notation.)

SMILES: C1=CC(=CC=C1C(=CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2=CC=CN=C2)Br

## Mechanism of Action and Signaling Pathway

Zimeldine, and by extension **Zimeldine-d6**, functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

The following diagram illustrates the simplified signaling pathway affected by Zimeldine.



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Mechanism of action of **Zimeldine-d6** as an SSRI.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Zimeldine-d6** are not readily available in the public domain. However, methods for the parent compound, Zimeldine, can provide a basis for developing protocols for its deuterated analog.

## Synthesis

A synthetic route for Zimeldine has been described in the literature, which could potentially be adapted for the synthesis of **Zimeldine-d6** by utilizing a deuterated dimethylamine source in the final step. The general approach involves the reaction of a suitable precursor with N,N-dimethyl-d6-amine. Due to the lack of a specific published protocol, further methods development and optimization would be required.

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

A gas-liquid chromatography (GLC) method has been reported for the analysis of Zimeldine and its metabolite, norzimelidine, in human plasma. This method could be adapted for **Zimeldine-d6**.

- Principle: Separation of the analyte by gas chromatography followed by detection and quantification using mass spectrometry. The mass difference between **Zimeldine-d6** and

any internal standard (or non-deuterated Zimeldine) would allow for accurate quantification.

- **Sample Preparation:** A liquid-liquid extraction or solid-phase extraction would likely be employed to isolate the analyte from the sample matrix.
- **Derivatization:** The protocol for Zimeldine involves derivatization of its metabolite with heptafluorobutyric anhydride. A similar step might be necessary for **Zimeldine-d6** depending on its chromatographic behavior.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Expected Results:** The mass spectrum of **Zimeldine-d6** would show a molecular ion peak at  $m/z$  323.26, with a characteristic fragmentation pattern that would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC):

HPLC methods are commonly used for the analysis of antidepressants. A reverse-phase HPLC method could be developed for **Zimeldine-d6**.

- **Principle:** Separation of the analyte based on its polarity using a reverse-phase column and a suitable mobile phase.
- **Mobile Phase:** A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- **Detection:** UV detection at a wavelength where **Zimeldine-d6** exhibits maximum absorbance, or mass spectrometry for greater sensitivity and specificity.
- **Internal Standard:** A suitable internal standard, such as a structurally similar compound, would be used for accurate quantification.

## Spectroscopic Data

Specific spectroscopic data (NMR, MS, IR) for **Zimeldine-d6** are not publicly available. Researchers would need to acquire this data through experimental analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show characteristic shifts for the aromatic and vinylic protons, while the signals corresponding to the N,N-dimethyl groups would be absent due to deuteration.  $^{13}\text{C}$  NMR would provide information on the carbon skeleton.  $^2\text{H}$  NMR would confirm the positions of deuteration.
- Mass Spectrometry (MS): As mentioned, the mass spectrum would be expected to show a molecular ion corresponding to the mass of **Zimeldine-d6**. The fragmentation pattern would be a key identifier.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=C, C-N, and C-Br bonds. The C-D stretching vibrations would appear at a lower frequency compared to C-H stretching vibrations.

## Conclusion

**Zimeldine-d6** is a valuable tool for researchers studying the pharmacokinetics and metabolism of Zimeldine. While specific experimental data for the deuterated compound is scarce, the information available for the parent compound provides a strong foundation for the development of synthetic and analytical methodologies. The primary advantage of using **Zimeldine-d6** lies in its utility as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise and accurate quantification of Zimeldine in complex biological matrices. Further experimental work is required to fully characterize the physicochemical and spectroscopic properties of **Zimeldine-d6**.

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## References

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